(R)-1-(3,5-Difluorophenyl)ethanamine (R)-1-(3,5-Difluorophenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 771465-40-8
VCID: VC2901949
InChI: InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
SMILES: CC(C1=CC(=CC(=C1)F)F)N
Molecular Formula: C8H9F2N
Molecular Weight: 157.16 g/mol

(R)-1-(3,5-Difluorophenyl)ethanamine

CAS No.: 771465-40-8

Cat. No.: VC2901949

Molecular Formula: C8H9F2N

Molecular Weight: 157.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3,5-Difluorophenyl)ethanamine - 771465-40-8

Specification

CAS No. 771465-40-8
Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
IUPAC Name (1R)-1-(3,5-difluorophenyl)ethanamine
Standard InChI InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
Standard InChI Key XTIXPIMMHGCRJD-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)F)F)N
SMILES CC(C1=CC(=CC(=C1)F)F)N
Canonical SMILES CC(C1=CC(=CC(=C1)F)F)N

Introduction

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral organic compound with the chemical formula C₈H₉F₂N. It is a fluorinated building block used in various chemical syntheses, particularly in the pharmaceutical and chemical industries. This compound is known for its specific stereochemistry, denoted by the "R" configuration, which is crucial for its biological activity and chemical properties.

Safety and Hazards

(R)-1-(3,5-Difluorophenyl)ethanamine is classified with several hazard statements and precautionary measures due to its potential toxicity and irritation properties:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

  • Precautionary Statements: P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Hazard Classification Table

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Applications and Research

While specific applications of (R)-1-(3,5-Difluorophenyl)ethanamine are not extensively documented, its structure suggests potential use in pharmaceutical synthesis, particularly in the development of chiral drugs. Chiral compounds are crucial in drug development due to their specific interactions with biological systems, which can lead to more targeted therapeutic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator